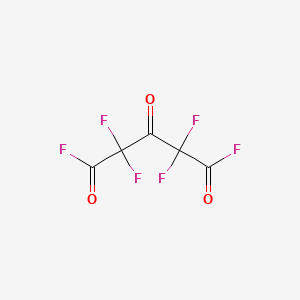
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct reactivity and stability compared to non-fluorinated analogs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetrafluoro-1,3-dithietane: Known for its chalcogen bonding interactions.
2,2,4,4-Tetrafluoro-3-oxopentanedioic acid diethyl ester: A related ester derivative with similar fluorinated structure.
Uniqueness
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride is unique due to its specific arrangement of fluorine atoms and the presence of the difluoride functional group. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
78354-43-5 |
|---|---|
分子式 |
C5F6O3 |
分子量 |
222.04 g/mol |
IUPAC 名称 |
2,2,4,4-tetrafluoro-3-oxopentanedioyl difluoride |
InChI |
InChI=1S/C5F6O3/c6-2(13)4(8,9)1(12)5(10,11)3(7)14 |
InChI 键 |
DTTSTUNIWPEOKC-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(C(=O)F)(F)F)C(C(=O)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


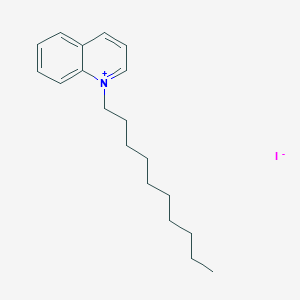
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)

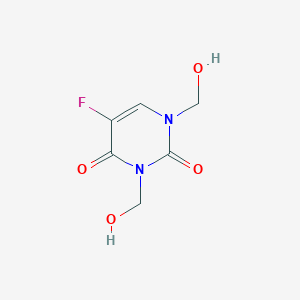

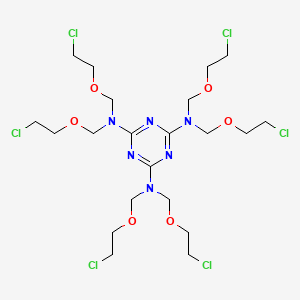
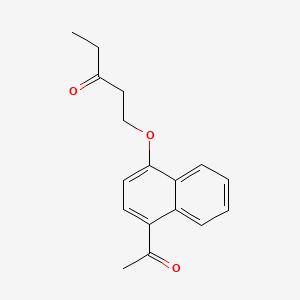
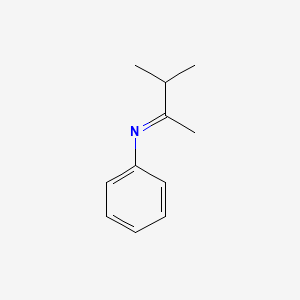

![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
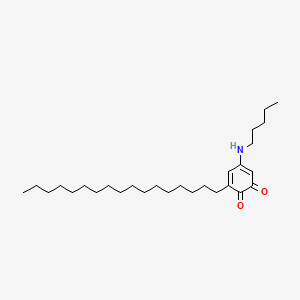
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
